3,4-Dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpyrrolidin-2-one is a five-membered lactam, which is a type of cyclic amide This compound is part of the pyrrolidinone family, known for its versatile biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbutyric acid with ammonia or an amine under dehydrating conditions to form the lactam ring. Another approach involves the cyclization of 3,4-dimethyl-1,4-diaminobutane with a carbonyl source.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the cyclization reactions. The reaction conditions typically involve elevated temperatures and pressures to drive the formation of the lactam ring.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam to the corresponding amine.
Substitution: The methyl groups at positions 3 and 4 can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3,4-Dimethylpyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyrrolidin-2-one involves its interaction with various molecular targets. The lactam ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl groups at positions 3 and 4 can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 3,3-Dimethylpyrrolidin-2-one
- 4,4-Dimethylpyrrolidin-2-one
- Pyrrolidin-2-one
Comparison: 3,4-Dimethylpyrrolidin-2-one is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 3,3-Dimethylpyrrolidin-2-one and 4,4-Dimethylpyrrolidin-2-one, the 3,4-dimethyl substitution pattern provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-7-6(8)5(4)2/h4-5H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUBUNOIDLOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39585-10-9 |
Source
|
Record name | 3,4-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.